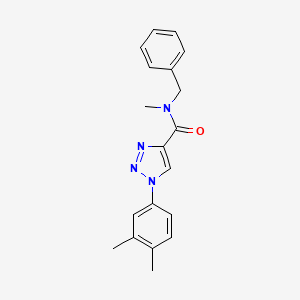

N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide (hereafter referred to by its experimental code MKA027) is a triazole-based carboxamide derivative with demonstrated biological activity as an allosteric inhibitor of Macrophage Migration Inhibitory Factor (MIF). Its structure features a benzyl group attached to the carboxamide nitrogen, a 3,4-dimethylphenyl substituent at the 1-position of the triazole ring, and a methyl group on the adjacent nitrogen (N-methyl). This compound was synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, purified by HPLC, and structurally validated using NMR and X-ray crystallography .

Properties

IUPAC Name |

N-benzyl-1-(3,4-dimethylphenyl)-N-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-14-9-10-17(11-15(14)2)23-13-18(20-21-23)19(24)22(3)12-16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGSUBMTWSTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N(C)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, resulting in high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of MKA027 are best understood in the context of its structural analogs. Below, we analyze key differences in substituents, molecular properties, and biological activity.

Structural Analogs and Substituent Variations

Table 1: Structural Features of MKA027 and Analogs

Physicochemical Properties

Table 2: Molecular Properties Comparison

*Estimated based on structural similarity to reported values.

- The acetamidophenyl and dimethoxyphenyl analogs ( and ) exhibit lower logP values, correlating with their polar substituents.

- Polar Surface Area (PSA) : MKA027’s PSA (~42.5 Ų) is optimal for blood-brain barrier penetration, whereas analogs with bulkier polar groups (e.g., acetamido or methoxy) show higher PSA, likely limiting CNS bioavailability .

Biological Activity

N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring and various functional groups that contribute to its biological activity. The specific substitution pattern on the triazole ring enhances its interaction with biological targets, making it a valuable candidate for drug discovery.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A comparative study demonstrated that derivatives of triazole compounds often outperform standard chemotherapeutics in terms of efficacy.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 5.6 | Apoptosis |

| 5-Fluorouracil | MCF-7 (Breast) | 10.2 | DNA synthesis inhibition |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cholinesterase Inhibition

A notable characteristic of this compound is its ability to inhibit cholinesterases, which are enzymes involved in neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. The compound's inhibitory potency was found to be comparable to established inhibitors.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.4 |

| Donepezil | 20.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to active sites on enzymes like cholinesterases.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Properties : Some studies suggest that it may reduce oxidative stress by scavenging free radicals.

Study on Anticancer Effects

In a recent study published in MDPI, researchers synthesized several triazole derivatives and evaluated their anticancer effects against various cell lines. The findings indicated that compounds with a similar structure to this compound showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cancer types .

Research on Neuroprotective Effects

Another investigation focused on the neuroprotective effects of triazole derivatives against cholinesterases. The study highlighted that compounds with the triazole moiety exhibited enhanced inhibition compared to traditional inhibitors . This positions this compound as a promising candidate for further development in neurodegenerative disease therapies.

Q & A

Basic: What synthetic methodologies are validated for synthesizing N-benzyl-1-(3,4-dimethylphenyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

Answer:

The compound is synthesized via multi-step procedures, including cycloaddition and functionalization reactions. For example, General Procedure D involves coupling intermediates like 3,4-dimethylphenyl azides with benzyl isocyanides under copper-catalyzed conditions to form the triazole core. Post-synthetic N-methylation is performed using methyl iodide in the presence of a base.

Characterization:

- HPLC and NMR (1H, 13C) confirm purity and structural integrity. For instance, aromatic protons in the 7.0–8.5 ppm range and triazole carbons at ~150 ppm in 13C NMR are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 361.18) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H NMR identifies substituent patterns (e.g., methyl groups at 2.2–2.5 ppm, benzyl protons as a singlet at ~5.3 ppm). 13C NMR confirms carbonyl carbons (~165 ppm) and triazole ring carbons .

- High-Performance Liquid Chromatography (HPLC): A C18 column with UV detection (λ = 254 nm) ensures >95% purity. Retention times are compared to standards .

- Fourier-Transform Infrared Spectroscopy (FT-IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (triazole ring) confirm functional groups .

Advanced: How can discrepancies between in vitro enzyme inhibition and cellular activity data be resolved for this compound?

Answer:

Discrepancies may arise from:

- Cellular permeability issues: Use logP calculations (e.g., >3.0 suggests membrane penetration) or assays like PAMPA (Parallel Artificial Membrane Permeability Assay) .

- Off-target effects: Perform kinome-wide profiling or proteomic analyses to identify non-specific interactions.

- Metabolic instability: Conduct microsomal stability assays (e.g., liver microsomes) to assess metabolic half-life .

- Protein binding: Measure free fraction using equilibrium dialysis or ultrafiltration .

Advanced: What experimental strategies are effective for studying this compound’s interaction with Macrophage Migration Inhibitory Factor (MIF)?

Answer:

- Enzyme kinetics: Use MIF tautomerase activity assays with L-dopachrome methyl ester as a substrate. IC50 values are determined via dose-response curves (e.g., IC50 = 0.5–2.0 µM) .

- Microscale Thermophoresis (MST): Label recombinant MIF with fluorescent dyes (e.g., NT-647) and measure binding affinity (Kd) under varying compound concentrations .

- X-ray crystallography: Co-crystallize MIF with the compound (PDB deposition) to resolve binding modes. SHELX and OLEX2 refine the structure .

Basic: What solubility challenges are associated with this compound, and how can they be methodologically addressed?

Answer:

- Challenge: Low aqueous solubility (<10 µM) due to hydrophobic benzyl and dimethylphenyl groups .

- Solutions:

Advanced: How can X-ray crystallography elucidate the three-dimensional structure of this compound, and which software tools are essential?

Answer:

- Data collection: Use a synchrotron source (λ = 0.9–1.0 Å) for high-resolution (<1.0 Å) data.

- Structure solution: Employ SHELXD for phase determination via direct methods .

- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding. OLEX2 visualizes electron density maps and packing diagrams .

- Validation: Check geometry with WinGX (e.g., R-factor < 5%, RMSD for bonds < 0.02 Å) .

Advanced: What computational approaches predict the pharmacokinetic and toxicity profiles of derivatives of this compound?

Answer:

- ADMET prediction: Use SwissADME or ADMETLab 2.0 to estimate logP, bioavailability, and CYP450 inhibition.

- Toxicity screening: Apply ProTox-II for hepatotoxicity and Ames mutagenicity predictions.

- Molecular dynamics (MD): Simulate ligand-protein stability (e.g., GROMACS) over 100 ns to assess binding mode retention .

Basic: What in vitro assays are recommended for initial biological evaluation of this compound?

Answer:

- Enzyme inhibition: MIF tautomerase assay (IC50 determination) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC50 in HCT-116 or HeLa cells).

- Apoptosis induction: Flow cytometry with Annexin V/PI staining .

Advanced: How can researchers optimize the synthesis yield of this compound while minimizing by-products?

Answer:

- Reaction monitoring: Use inline FT-IR or LC-MS to track intermediate formation.

- Catalyst screening: Test Cu(I)/Cu(II) ratios (e.g., CuI vs. CuSO4·5H2O) for azide-alkyne cycloaddition efficiency.

- Purification: Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) .

Advanced: What strategies validate the selectivity of this compound for its target protein versus related isoforms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.